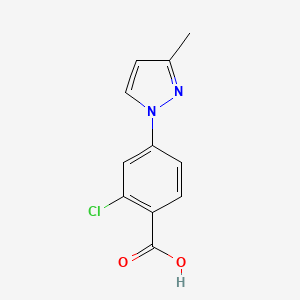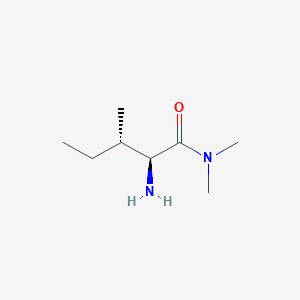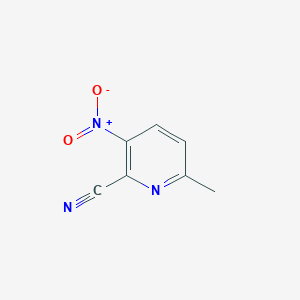
2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid
Vue d'ensemble
Description
“2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid” is a chemical compound . It is a benzoic acid derivative with a pyrazole ring attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid” can be inferred from its name. It has a benzene ring (benzoic acid part) with a chlorine atom (2-chloro) and a pyrazole ring (3-methyl-1H-pyrazol-1-yl) attached to it .Applications De Recherche Scientifique
Antileishmanial Application
This compound has been studied for its potential in treating leishmaniasis, a disease caused by protozoan parasites. A study highlighted the antipromastigote activity of a related compound, which exhibited a desirable fitting pattern in the active site of the target enzyme, LmPTR1, with a lower binding free energy .
Antimalarial Activity
The structural similarity to other pyrazole derivatives suggests that 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid could be explored for antimalarial properties . Pyrazole compounds have shown efficacy against the malaria parasite in various studies .
Antibacterial Properties
Pyrazole scaffolds, like the one present in this compound, are known for their antibacterial properties . They have been utilized in the synthesis of molecules that inhibit the growth of bacteria, which could be beneficial in developing new antibiotics .
Anti-inflammatory Uses
The anti-inflammatory potential of pyrazole derivatives makes them candidates for the development of new anti-inflammatory drugs. This compound could be part of research aimed at reducing inflammation in various medical conditions .
Anticancer Research
Compounds with a pyrazole core have been investigated for their anticancer activities . They can interact with various biological targets involved in cancer progression, making them valuable for cancer research .
Analgesic Effects
The analgesic (pain-relieving) effects of pyrazole derivatives are well-documented. This compound could contribute to the creation of new pain management medications .
Anticonvulsant Potential
Research into the anticonvulsant properties of pyrazole compounds has shown promise. This compound could be part of studies aiming to develop treatments for seizure disorders .
Herbicidal Applications
The herbicidal activity of pyrazole derivatives is another area of interest. This compound could be used in the synthesis of herbicides to control weed growth in agriculture .
Propriétés
IUPAC Name |
2-chloro-4-(3-methylpyrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-4-5-14(13-7)8-2-3-9(11(15)16)10(12)6-8/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSFTFLMZMRNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445766 | |
| Record name | 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220461-68-7 | |
| Record name | 2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)



